methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate
Description
Methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate is a furan-based carboxylate ester with a complex polycyclic structure. Its molecular weight is 424.449 g/mol, as derived from analytical studies . The compound features multiple hydroxyl groups, a 3-methylbut-2-enyl substituent, and a furan-5-one core. The ester group at position 2 enhances its stability compared to free carboxylic acids, while the conjugated aromatic systems may facilitate interactions with biological targets or materials.
Properties
IUPAC Name |
methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O7/c1-14(2)4-6-17-12-15(5-11-19(17)26)13-24(23(29)30-3)20(21(27)22(28)31-24)16-7-9-18(25)10-8-16/h4-5,7-12,25-27H,6,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOLMNWQNHWEKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)CC2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C(=O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The 3-methylbut-2-enyl group in the target compound introduces increased lipophilicity compared to analogs with simpler benzyl or epoxide substituents. This may enhance membrane permeability in biological systems .
- The higher molecular weight (424.449 vs. 356.331) correlates with the addition of the branched prenyl-like substituent, which could influence solubility and synthetic complexity .
Functional Group and Charge Characteristics
Hydrogen-bonding capacity varies significantly among analogs:
- Target Compound: Four hydroxyl groups (three phenolic, one furan-linked) and one ester carbonyl, providing 5 H-bond donors and 4 acceptors.
- Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate: Three hydroxyl groups and one ester, yielding 4 H-bond donors and 3 acceptors .
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